molecular formula C18H17N3O3 B1302747 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide CAS No. 350997-66-9

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B1302747
CAS No.: 350997-66-9
M. Wt: 323.3 g/mol
InChI Key: YKMWFORHWALOOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to various downstream effects, including the inhibition of protein synthesis and the promotion of autophagy.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

    2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid: This compound is a precursor in the synthesis of this compound.

    2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazone: This compound is structurally similar and shares some chemical properties.

    2-(3,4-Dimethoxyphenyl)quinoline-4-carboxamide:

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-13(18(22)21-19)12-5-3-4-6-14(12)20-15/h3-10H,19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMWFORHWALOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374341
Record name 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-66-9
Record name 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-66-9
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